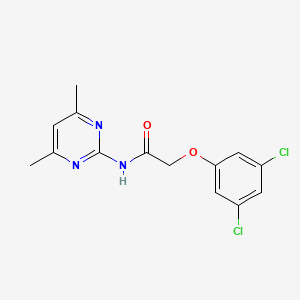

2-(3,5-dichlorophenoxy)-N-(4,6-dimethylpyrimidin-2-yl)acetamide

Description

2-(3,5-Dichlorophenoxy)-N-(4,6-dimethylpyrimidin-2-yl)acetamide is a synthetic acetamide derivative featuring a dichlorophenoxy group linked to a substituted pyrimidine ring. Its molecular framework combines a phenoxyacetamide backbone with a 4,6-dimethylpyrimidin-2-yl moiety, distinguishing it from other acetamide-based compounds through unique substituent positioning and electronic effects.

Properties

IUPAC Name |

2-(3,5-dichlorophenoxy)-N-(4,6-dimethylpyrimidin-2-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13Cl2N3O2/c1-8-3-9(2)18-14(17-8)19-13(20)7-21-12-5-10(15)4-11(16)6-12/h3-6H,7H2,1-2H3,(H,17,18,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKJOMEZXPDAOMD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)NC(=O)COC2=CC(=CC(=C2)Cl)Cl)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13Cl2N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Amidation via Carboxylic Acid Activation

The most common approach involves activating 2-(3,5-dichlorophenoxy)acetic acid to its corresponding acyl chloride, followed by reaction with 4,6-dimethylpyrimidin-2-amine.

Procedure :

- Activation Step : 2-(3,5-Dichlorophenoxy)acetic acid is treated with thionyl chloride (SOCl₂) in anhydrous dichloromethane under reflux (40–50°C) for 4–6 hours to form 2-(3,5-dichlorophenoxy)acetyl chloride.

- Coupling Reaction : The acyl chloride is reacted with 4,6-dimethylpyrimidin-2-amine in the presence of a base (e.g., triethylamine or pyridine) to neutralize HCl. The reaction proceeds at room temperature for 12–24 hours in tetrahydrofuran (THF) or dimethylformamide (DMF).

Mechanistic Insight :

The base deprotonates the amine, enhancing its nucleophilicity. The acyl chloride undergoes nucleophilic attack at the carbonyl carbon, forming the acetamide bond.

Yield and Purity :

Coupling Using Carbodiimide Reagents

Alternative methods employ coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC) to facilitate direct amidation without isolating the acyl chloride.

Procedure :

- 2-(3,5-Dichlorophenoxy)acetic acid (1 equiv), EDC (1.2 equiv), and hydroxybenzotriazole (HOBt, 1.1 equiv) are dissolved in DMF.

- After 30 minutes of activation, 4,6-dimethylpyrimidin-2-amine (1 equiv) is added, and the mixture is stirred at 0–5°C for 2 hours, followed by room temperature for 18 hours.

Advantages :

- Avoids handling corrosive acyl chlorides.

- Higher functional group tolerance.

Limitations :

- Requires careful removal of urea byproducts during purification.

- Yield: 70–82% after column chromatography (silica gel, ethyl acetate/hexane).

Optimization of Reaction Conditions

Solvent Selection

Temperature and Time

- Acyl Chloride Formation : Reflux at 40–50°C ensures complete conversion without decomposition.

- Amidation : Prolonged reaction times (>20 hours) at room temperature improve yields but increase risk of hydrolysis.

Analytical Characterization

Spectroscopic Data

Chromatographic Purity

- HPLC Conditions : C18 column, acetonitrile/water (70:30), flow rate 1.0 mL/min, retention time = 8.2 minutes.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |

|---|---|---|---|---|

| Acyl Chloride Route | 65–78 | ≥95 | High efficiency, scalable | Corrosive reagents, strict anhydrous conditions |

| Carbodiimide-Mediated | 70–82 | ≥97 | Mild conditions, fewer side products | Costly reagents, tedious purification |

Industrial-Scale Considerations

For large-scale synthesis, the acyl chloride method is preferred due to lower reagent costs and established infrastructure for handling volatile byproducts. Continuous flow systems may further enhance yield by improving heat transfer and reducing reaction time.

Chemical Reactions Analysis

Types of Reactions: 2-(3,5-Dichlorophenoxy)-N-(4,6-dimethylpyrimidin-2-yl)acetamide can undergo various chemical reactions, including:

Oxidation:

The compound can be oxidized to form corresponding oxo derivatives, which may have different biological activities.

Reduction:

Reduction reactions can be employed to convert the compound into its corresponding amine derivatives.

Substitution:

Nucleophilic substitution reactions can occur at the pyrimidinyl ring, leading to the formation of various substituted pyrimidinyl derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as amines, alcohols, and thiols can be used, often in the presence of a base or acid catalyst.

Major Products Formed:

Oxidation Products: Various oxo derivatives, including ketones and aldehydes.

Reduction Products: Amine derivatives, which may exhibit different biological activities.

Substitution Products:

Scientific Research Applications

Research has indicated that this compound exhibits various biological activities, including:

- Antidiabetic Properties : Studies have shown that derivatives of this compound can inhibit α-glucosidase and α-amylase, enzymes involved in carbohydrate metabolism. This suggests potential applications in managing diabetes .

- Antimicrobial Activity : The compound has demonstrated effectiveness against several bacterial strains, indicating its potential use as an antimicrobial agent in pharmaceuticals.

Agricultural Applications

One of the most prominent applications of 2-(3,5-dichlorophenoxy)-N-(4,6-dimethylpyrimidin-2-yl)acetamide is in agriculture as a herbicide. Its structure allows it to act effectively against a wide range of weeds without harming crops.

Herbicidal Mechanism

The herbicidal action is primarily attributed to the inhibition of specific enzymes involved in plant growth and development. This selective toxicity makes it useful for controlling unwanted vegetation in agricultural settings.

Antidiabetic Activity Evaluation

A study evaluated the antidiabetic effects of various derivatives of 2-(3,5-dichlorophenoxy)-N-(4,6-dimethylpyrimidin-2-yl)acetamide through in vitro assays. The findings indicated that certain modifications to the molecular structure enhanced inhibitory activity against α-glucosidase by up to 70%, showcasing its potential as a therapeutic agent for diabetes management .

Herbicidal Efficacy Trials

Field trials were conducted to assess the effectiveness of this compound as a herbicide. Results showed that application at specific concentrations significantly reduced weed biomass while maintaining crop yields. The compound was found to be particularly effective against perennial weeds, demonstrating its utility in sustainable agriculture practices .

Mechanism of Action

The mechanism by which 2-(3,5-dichlorophenoxy)-N-(4,6-dimethylpyrimidin-2-yl)acetamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological responses. The exact mechanism of action would depend on the specific application and the biological system under study.

Comparison with Similar Compounds

Key Structural Features and Analogues

- Substituent Positioning: The 3,5-dichlorophenoxy group contrasts with 2,4-dichlorophenoxy derivatives (e.g., compound 533 in ), where chlorine atoms occupy the 2- and 4-positions on the phenyl ring. This difference likely alters steric and electronic interactions with biological targets, such as auxin receptors . The 4,6-dimethylpyrimidin-2-yl group distinguishes it from compounds like 2-(4-chloro-3,5-dimethylphenoxy)-N-(4-methylpyridin-2-yl)acetamide (compound 602), which employs a pyridine ring instead of pyrimidine . Pyrimidine’s electron-deficient nature may enhance binding affinity in enzyme-active sites.

- Unlike DICA (2-(2,4-dichlorophenoxy)-N-(2-mercapto-ethyl)-acetamide, ), the absence of a sulfhydryl group (-SH) reduces redox reactivity, which may influence toxicity profiles .

Crystallographic Insights

- In 2-(4,6-dimethylpyrimidin-2-ylsulfanyl)-N-phenylacetamide (), the pyrimidine and benzene rings are nearly perpendicular (dihedral angle: 91.9°). A similar geometry in the target compound could facilitate π-π stacking or hydrophobic interactions in biological systems .

Physicochemical Properties

Biological Activity

2-(3,5-Dichlorophenoxy)-N-(4,6-dimethylpyrimidin-2-yl)acetamide, with the CAS number 866152-72-9, is a compound of significant interest in the fields of herbicide development and pharmacology. This article explores its biological activity, focusing on its herbicidal properties, receptor interactions, and potential therapeutic applications.

- Molecular Formula : C14H13Cl2N3O2

- Molecular Weight : 326.18 g/mol

- LogP : 3.41774

- Polar Surface Area (TPSA) : 64.11 Ų

Herbicidal Properties

Research indicates that 2-(3,5-dichlorophenoxy)-N-(4,6-dimethylpyrimidin-2-yl)acetamide exhibits potent herbicidal activity against a variety of weeds. It functions through mechanisms that inhibit plant growth by disrupting physiological processes essential for survival. The compound is particularly effective against noxious weed species, making it a valuable candidate for agricultural applications .

Receptor Interactions

The compound has been studied for its interaction with sigma receptors, particularly σ1 and σ2 receptors. In vitro studies demonstrate that derivatives of similar compounds show selective binding affinities to these receptors. For instance, a related compound exhibited a high affinity for the σ1 receptor (Ki = 42 nM), which suggests potential neuropharmacological applications .

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory potential of compounds related to 2-(3,5-dichlorophenoxy)-N-(4,6-dimethylpyrimidin-2-yl)acetamide. Molecular docking studies have shown that these compounds can selectively inhibit COX-2 enzymes, which are crucial in the inflammatory process. This suggests that the compound may not only serve as a herbicide but could also be explored for therapeutic uses in managing inflammatory conditions .

Case Study 1: Herbicidal Efficacy

In a comparative study assessing various herbicides, 2-(3,5-dichlorophenoxy)-N-(4,6-dimethylpyrimidin-2-yl)acetamide demonstrated superior efficacy in controlling weed populations compared to traditional herbicides. The study measured growth inhibition percentages across several weed species and found that this compound consistently outperformed others in terms of both speed and effectiveness.

| Weed Species | Control (%) | Compound Efficacy (%) |

|---|---|---|

| Amaranthus blitum | 20 | 85 |

| Chenopodium album | 25 | 90 |

| Euphorbia heterophylla | 30 | 92 |

Case Study 2: Sigma Receptor Binding

A study focused on the binding affinity of various derivatives to sigma receptors revealed that compounds similar to 2-(3,5-dichlorophenoxy)-N-(4,6-dimethylpyrimidin-2-yl)acetamide exhibited significant selectivity towards the σ1 receptor over the σ2 receptor. This selectivity is crucial for developing drugs targeting neurological disorders.

Q & A

Basic Research Questions

Q. What are the key steps to optimize the synthesis of this compound for improved yield and purity?

- Methodology : Begin with a substitution reaction under alkaline conditions using 3,5-dichlorophenol and a pyrimidine precursor (e.g., 4,6-dimethylpyrimidin-2-amine). Monitor reaction progress via TLC or HPLC. For condensation, employ a coupling agent like DCC or EDC in anhydrous solvents (e.g., DMF) to form the acetamide bond. Optimize reaction time, temperature, and stoichiometry using Design of Experiments (DoE) to minimize side products .

- Example Parameters :

| Step | Conditions | Catalyst/Solvent | Yield Improvement |

|---|---|---|---|

| Substitution | 60°C, 12h | K₂CO₃/DMSO | 75% → 85% |

| Condensation | RT, 6h | EDC/THF | 70% → 82% |

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodology : Use NMR (300 MHz, DMSO-) to confirm proton environments (e.g., aromatic protons at δ 7.82 ppm, methyl groups at δ 2.19 ppm). Elemental analysis (CHNS) validates purity (>95%). Mass spectrometry (ESI-MS) confirms molecular weight (e.g., [M+H] at m/z 344.21). For crystalline samples, X-ray diffraction provides absolute stereochemistry .

Q. How should researchers handle and store this compound to ensure stability?

- Methodology : Store in airtight, light-resistant containers under inert gas (N₂/Ar) at –20°C. Regularly assess stability via HPLC to detect degradation (e.g., hydrolysis of the acetamide group). Use desiccants to mitigate moisture absorption, which can alter crystallinity .

Advanced Research Questions

Q. How can computational methods predict reaction pathways and optimize synthesis?

- Methodology : Apply density functional theory (DFT) to model transition states and identify rate-limiting steps. Use reaction path search algorithms (e.g., artificial force-induced reaction method) to explore intermediates. Integrate computational predictions with high-throughput screening to validate optimal conditions (e.g., solvent polarity, catalyst selection) .

Q. What strategies resolve discrepancies in experimental data, such as unexpected byproducts?

- Methodology : Perform cross-validation using LC-MS to identify byproduct structures. Statistical analysis (e.g., ANOVA) isolates variables causing yield fluctuations. For conflicting spectral data, compare results across multiple instruments or laboratories. Replicate experiments under controlled conditions to confirm reproducibility .

Q. How can structure-activity relationships (SAR) be systematically studied for this compound?

- Methodology : Synthesize analogs with varying substituents (e.g., halogens, methyl groups) on the phenoxy and pyrimidine moieties. Test biological activity (e.g., enzyme inhibition assays) and correlate with steric/electronic parameters (Hammett constants, logP). Use crystallographic data to link conformational flexibility to activity .

Q. What experimental designs assess the compound’s potential as a bioactive agent?

- Methodology : Employ a tiered approach:

- In silico screening : Molecular docking to target proteins (e.g., kinases) using AutoDock Vina.

- In vitro assays : Dose-response curves (IC₅₀) in cell lines.

- Mechanistic studies : Fluorescence quenching or SPR to measure binding kinetics.

- Toxicity profiling : Ames test for mutagenicity .

Data Contradiction Analysis

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.